{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid
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Overview
Description
“{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid” is a compound with the CAS Number: 2377607-80-0 and a molecular weight of 305.14 . It is an important compound in the fields of medicinal and organic chemistry due to its potent biological activities.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BN3O4/c1-3-21-13(22-4-2)10-18-6-5-17-14(18)11-7-12(15(19)20)9-16-8-11/h5-9,13,19-20H,3-4,10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
The compound has a molecular weight of 305.14 . It is recommended to be stored in a freezer .Scientific Research Applications
Highly Efficient Blue Emission from Boron Complexes
Research on boron complexes with imidazo[1,5-a]pyridine derivatives has shown that they exhibit highly efficient blue emission in both solution and solid states, with significant quantum yields. This property makes them potential candidates for applications in optoelectronics and light-emitting devices (Yagishita et al., 2018).
Synthesis of Polysubstituted Imidazo[1,2-a]pyridines
A new method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives using a microwave-assisted one-pot, two-step process has been developed. This approach facilitates the production of polysubstituted compounds in good yields, highlighting the versatility of boronic acids in facilitating complex synthetic processes (Koubachi et al., 2007).
Fluorescent Imidazo[1,2-a]pyridine-BODIPY Chromophores
Studies have designed and synthesized fluorescent boron complexes based on imidazo[1,2-a]pyridine derivatives, demonstrating strong emissions and high photostabilities. These complexes have been explored for potential applications in cell imaging, offering a new avenue for biological research and diagnostics (Wu et al., 2017).
Copper-Catalyzed Synthesis of Chalcogen-Substituted Compounds
An efficient copper-catalyzed process has been developed for the oxidative chalcogenation of benzothiazoles and imidazo[1,2-a]pyridines, leading to arylchalcogen-substituted derivatives. These compounds exhibit potential antiproliferative activities, suggesting their utility in developing therapeutic agents (Guo et al., 2018).
Imidazo[1,5-a]pyridine-Based Fluorescent Probes
Imidazo[1,5-a]pyridine derivatives have been synthesized and investigated as fluorescent probes for studying membrane dynamics, which is crucial for understanding cellular health and biochemical pathways. These probes exhibit solvatochromic behavior and successfully intercalate into lipid bilayers, providing valuable tools for biochemical research (Renno et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
[5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O4/c1-3-21-13(22-4-2)10-18-6-5-17-14(18)11-7-12(15(19)20)9-16-8-11/h5-9,13,19-20H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALFSJPQMAANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=NC=CN2CC(OCC)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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